molecular formula C8H7NO2 B11754806 2,3-Dihydrofuro[3,2-b]pyridine-6-carbaldehyde

2,3-Dihydrofuro[3,2-b]pyridine-6-carbaldehyde

Cat. No.: B11754806
M. Wt: 149.15 g/mol
InChI Key: GTSRCIBXYZDCGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydrofuro[3,2-b]pyridine-6-carbaldehyde is a heterocyclic compound featuring a fused dihydrofuran (five-membered oxygen-containing ring) and pyridine system. The aldehyde group at position 6 enhances its reactivity, making it a versatile intermediate in pharmaceutical and organic synthesis. Its structure is characterized by partial saturation of the furan ring, which distinguishes it from fully aromatic analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 2,3-Dihydrofuro[3,2-b]pyridine-6-carbaldehyde involves the base-catalyzed cascade reaction of N-propargylic β-enaminones with arylaldehydes or N-sulfonyl imines. This method utilizes potassium hydroxide (KOH) as a catalyst and proceeds under moderate to good yields . Another approach involves the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrofuro[3,2-b]pyridine-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring, facilitated by the electron-withdrawing nature of the aldehyde group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions

Major Products Formed

    Oxidation: 2,3-Dihydrofuro[3,2-b]pyridine-6-carboxylic acid

    Reduction: 2,3-Dihydrofuro[3,2-b]pyridine-6-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Synthesis

Role as an Intermediate:
2,3-Dihydrofuro[3,2-b]pyridine-6-carbaldehyde serves as a crucial building block in the synthesis of complex heterocyclic compounds. Its unique structure allows for the formation of various derivatives that can exhibit diverse chemical properties. The compound can be synthesized through base-catalyzed reactions involving N-propargylic β-enaminones and arylaldehydes, utilizing potassium hydroxide as a catalyst to achieve moderate to good yields.

Synthetic Routes:

  • Base-Catalyzed Reactions: Utilizing N-propargylic β-enaminones with arylaldehydes.
  • Cascade Reactions: Involving multiple steps leading to complex structures.

Biological Applications

Neurological Research:
Research indicates that this compound may act as a nicotinic receptor agonist, which is significant in modulating neurotransmission. This property suggests potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease . The ability of this compound to bind to nicotinic receptors could influence cognitive functions and neuroprotection.

Mechanism of Action:
The compound interacts with nicotinic receptors, potentially enhancing synaptic transmission and providing neuroprotective effects. This makes it a candidate for drug development aimed at neurodegenerative diseases .

Medicinal Chemistry

Drug Development:
Due to its structural characteristics, this compound is being explored for its potential in drug discovery. Its ability to modulate biological pathways positions it as a promising candidate for new therapeutic agents targeting various diseases.

Therapeutic Potential:

  • Alzheimer’s Disease: Investigated for its role in enhancing cognitive function.
  • Other Neurological Disorders: Potential applications in treating tauopathies and related conditions.

Industrial Applications

Agrochemicals and Pharmaceuticals:
The compound's versatility makes it valuable in the development of agrochemicals and pharmaceuticals. Its unique reactivity allows for modifications that can lead to the creation of effective agents for pest control or disease treatment in plants and humans alike .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

StudyFocusFindings
Neurological DisordersDemonstrated potential as a nicotinic receptor agonist with implications for Alzheimer’s treatment.
Synthesis TechniquesDeveloped methods for synthesizing derivatives with enhanced biological activity.
Biological ActivityExplored antimicrobial properties alongside other biological activities, indicating broad therapeutic potential.

Mechanism of Action

The mechanism of action of 2,3-Dihydrofuro[3,2-b]pyridine-6-carbaldehyde involves its interaction with specific molecular targets, such as nicotinic receptors. The compound acts as an agonist, binding to these receptors and modulating their activity, which can influence neurotransmission and potentially provide therapeutic benefits in neurological disorders .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Varying Heterocyclic Systems

3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde

  • CAS : 1222533-91-6
  • Molecular Formula: C₉H₁₁NO₂
  • Key Differences :
    • Replaces the furan oxygen with a six-membered pyran ring (ether oxygen retained).
    • The expanded ring size increases conformational flexibility but reduces ring strain compared to the five-membered dihydrofuro system.
    • Applications: Used in medicinal chemistry for its enhanced solubility due to the pyran moiety .

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde

  • CAS : 615568-24-6
  • Molecular Formula: C₈H₇NO₃
  • Key Differences :
    • Contains a 1,4-dioxane ring fused to pyridine, introducing two oxygen atoms.
    • The additional oxygen enhances polarity and hydrogen-bonding capacity, influencing pharmacokinetic properties.
    • Synthesis: Prepared via cyclocondensation of diols with pyridine aldehydes .

6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

  • CAS : 1190311-65-9
  • Molecular Formula : C₉H₅F₃N₂O
  • Key Differences :
    • Replaces the furan oxygen with a pyrrole nitrogen, altering electronic properties.
    • The electron-withdrawing trifluoromethyl group at position 6 enhances metabolic stability.
    • Applications: Valued in agrochemical research for its resistance to enzymatic degradation .

Functional Group Variations

6-(3-Trifluoromethylphenyl)pyridine-3-carbaldehyde

  • CAS : 1226036-09-4
  • Molecular Formula: C₁₃H₈F₃NO
  • Key Differences :
    • Features a substituted phenyl group at position 6 instead of a fused heterocycle.
    • The trifluoromethyl group improves lipophilicity, favoring blood-brain barrier penetration.
    • Synthesis: Prepared via Suzuki-Miyaura coupling of pyridine boronic acids with aryl halides .

Ethyl 5-Aminofuro[2,3-c]pyridazine-6-carboxylate

  • Key Differences: Replaces pyridine with pyridazine (two adjacent nitrogen atoms in the six-membered ring). The amino and ester groups at positions 5 and 6 enable diverse derivatization pathways. Reactivity: The pyridazine ring exhibits higher electrophilicity compared to pyridine systems .

Physicochemical and Pharmacological Comparisons

Compound LogP Solubility (mg/mL) Bioactivity Highlights
2,3-Dihydrofuro[3,2-b]pyridine-6-carbaldehyde 1.2 0.8 (Water) Intermediate for kinase inhibitors
3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde 1.8 2.1 (DMSO) Antiviral lead compound
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde 0.5 1.5 (Water) Antioxidant and anti-inflammatory agent
6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde 2.4 0.3 (DMSO) Insect growth regulator

Biological Activity

2,3-Dihydrofuro[3,2-b]pyridine-6-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a fused pyridine and furan ring system with an aldehyde functional group. This unique structure contributes to its diverse biological activities.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Compounds within the furo[3,2-b]pyridine class have demonstrated significant antibacterial properties against a range of pathogens.
  • Anti-inflammatory Effects : Studies have shown that derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Neuroprotective Properties : The compound has been investigated for its potential in neurodegenerative disease treatment, particularly Alzheimer's disease.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in inflammatory processes. For instance, it has been shown to inhibit Interleukin-1 receptor-associated kinase 4 (IRAK4), which is crucial for NF-κB signaling in immune responses .
  • Cellular Pathways Modulation : The compound modulates various signaling pathways related to inflammation and cell survival. Its ability to reduce pro-inflammatory cytokine production has been highlighted in recent studies .

Antimicrobial Activity

A study demonstrated that derivatives of 2,3-dihydrofuro[3,2-b]pyridine displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics .

Anti-inflammatory Research

In a recent evaluation of IRAK4 inhibitors based on the dihydrofuro[2,3-b]pyridine scaffold, compounds derived from this compound showed enhanced potency (IC50 values as low as 6.2 nM) while maintaining favorable pharmacokinetic profiles . This suggests potential for therapeutic applications in autoimmune diseases.

Neuroprotective Studies

Research focused on neurodegenerative disorders indicated that compounds similar to this compound can mitigate tau pathology in models of Alzheimer's disease. These findings suggest that the compound could play a role in developing treatments for tauopathies .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibits IRAK4; reduces cytokine production
NeuroprotectivePotential treatment for Alzheimer's disease

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Dihydrofuro[3,2-b]pyridine-6-carbaldehyde, and how can intermediates be characterized?

A practical synthesis involves cyclization of precursor aldehydes or condensation reactions using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) under controlled temperatures (0–90°C). For example, analogous compounds like furopyridine derivatives are synthesized via Vilsmeier-Haack reactions, followed by purification via recrystallization (ethanol/water) . Key intermediates should be characterized using:

  • FT-IR to confirm functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹).
  • ¹H/¹³C NMR to verify regioselectivity and ring closure (e.g., dihydrofuropyridine proton signals at δ 3.5–4.5 ppm for fused oxygen heterocycles) .

Q. What safety protocols are critical for handling this compound?

  • Personal protective equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact, as related furopyridine derivatives cause irritation .
  • Ventilation: Use fume hoods to prevent inhalation of volatile byproducts (e.g., CO, nitrogen oxides) during synthesis .
  • Storage: Keep at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent degradation .

Q. How can researchers validate the purity and stability of this compound under varying conditions?

  • HPLC/GC-MS: Quantify purity (>98%) and detect impurities (e.g., unreacted aldehydes).
  • Accelerated stability studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV) for 1–4 weeks. Monitor decomposition via TLC or LC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

  • Solvent screening: Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution in furopyridine systems .
  • Catalyst optimization: Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts may reduce side reactions (e.g., over-oxidation).
  • Kinetic studies: Use in situ FT-IR or Raman spectroscopy to monitor reaction progress and adjust temperature/pH in real time .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Dose-response assays: Conduct parallel studies with standardized cell lines (e.g., HEK-293, HepG2) and controls to isolate compound-specific effects .
  • Metabolite profiling: Use LC-HRMS to identify active metabolites or degradation products that may confound results .
  • Target validation: Apply CRISPR/Cas9 gene editing or siRNA knockdown to confirm biological targets (e.g., kinase inhibition) .

Q. What computational strategies predict the reactivity of this compound with nucleophiles?

  • DFT calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites (e.g., aldehyde carbon vs. pyridine nitrogen) .
  • Molecular docking: Simulate interactions with biological targets (e.g., enzymes) to guide functionalization (e.g., introducing electron-withdrawing groups to enhance binding) .

Q. How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?

  • Scaffold diversification: Synthesize analogs with substituents at positions 2, 3, and 6 (e.g., halogens, methoxy groups) and compare bioactivity .
  • Pharmacophore mapping: Use X-ray crystallography or cryo-EM to identify critical binding motifs (e.g., hydrogen-bonding interactions with the aldehyde group) .

Q. What analytical methods are suitable for studying degradation pathways under physiological conditions?

  • Simulated gastric fluid (SGF) assays: Incubate the compound in pH 1.2 buffer with pepsin at 37°C; analyze degradation products via LC-MS/MS .
  • Forced degradation: Expose to oxidative (H₂O₂), hydrolytic (acid/base), and thermal stress, then quantify stability using Arrhenius plots .

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

2,3-dihydrofuro[3,2-b]pyridine-6-carbaldehyde

InChI

InChI=1S/C8H7NO2/c10-5-6-3-8-7(9-4-6)1-2-11-8/h3-5H,1-2H2

InChI Key

GTSRCIBXYZDCGU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1N=CC(=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.